2-(Bromomethyl)-5-chloro-1,3-benzothiazole
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Overview
Description
2-(Bromomethyl)-5-chloro-1,3-benzothiazole, also known as this compound, is a useful research compound. Its molecular formula is C8H5BrClNS and its molecular weight is 262.55 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Studies
The synthesis and chemical behavior of benzothiazole derivatives have been extensively studied. For instance, Amosova et al. (2021) discovered an unprecedented reaction pathway of nucleophilic substitution involving 1,3-benzothiazole, showcasing the versatility of benzothiazoles in synthetic chemistry. This work demonstrates the potential for creating novel compounds with unique properties through innovative synthetic routes Amosova et al., 2021. Similarly, Liao et al. (2012) described a metal-free method for forming 2-aryl benzothiazoles from aryl ketones, highlighting the environmental benefits of such approaches Liao et al., 2012.
Antimicrobial and Antitubercular Activities
Research has demonstrated the antimicrobial and antitubercular potentials of benzothiazole derivatives. Sathe et al. (2010) explored the synthesis of fluorobenzothiazoles with imidazoline moieties, evaluating their antitubercular activity. This study provides insights into the structure-activity relationship, crucial for designing more effective antimycobacterial agents Sathe et al., 2010. Additionally, new benzothiazole-derived Schiff bases and their metal complexes were synthesized and characterized for potential antimicrobial applications, indicating a broad spectrum of activity against various pathogens Mahmood et al., 2021.
Antitumor Properties
The antitumor properties of benzothiazole derivatives have also been a significant area of research. Bradshaw et al. (2001) identified 2-(4-aminophenyl)benzothiazoles as potent and selective antitumor agents, demonstrating activity against various cancer cell lines. This work underscores the therapeutic potential of benzothiazole derivatives in oncology Bradshaw et al., 2001.
Environmental Detection and Exposure
Studies have also focused on the environmental presence and human exposure to benzothiazole derivatives. Asimakopoulos et al. (2013) reported on the occurrence of benzothiazoles in human urine from several countries, providing insight into the widespread exposure and potential health implications of these compounds Asimakopoulos et al., 2013.
Mechanism of Action
Target of Action
Brominated compounds like this have been known to interact with various protein targets, particularly those involved in protein-protein interactions .
Mode of Action
This could result in changes to the target protein’s function, potentially influencing cellular processes .
Biochemical Pathways
Brominated compounds can often influence a variety of cellular processes, potentially impacting multiple biochemical pathways .
Pharmacokinetics
Similar brominated compounds have been shown to have diverse pharmacokinetic properties, influenced by factors such as molecular size, polarity, and the presence of functional groups .
Result of Action
Given its potential to interact with protein targets, it could influence a variety of cellular processes, potentially leading to changes in cell function or viability .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Bromomethyl groups are known to be reactive, and they can participate in various reactions such as nucleophilic substitutions . The presence of a benzothiazole ring could potentially interact with various biomolecules, but specific interactions would need to be determined experimentally.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that the compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving 2-(Bromomethyl)-5-chloro-1,3-benzothiazole are not well known. Similar compounds are known to undergo phase I and phase II metabolic reactions, which involve the addition or exposure of functional groups to increase solubility for excretion .
Transport and Distribution
Similar compounds are known to interact with various transporters and binding proteins, which can affect their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well known. The localization of a compound can significantly affect its activity or function. For instance, targeting signals or post-translational modifications can direct a compound to specific compartments or organelles .
Properties
IUPAC Name |
2-(bromomethyl)-5-chloro-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNS/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZQQYOEDNQIAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(S2)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571062 |
Source
|
Record name | 2-(Bromomethyl)-5-chloro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143163-72-8 |
Source
|
Record name | 2-(Bromomethyl)-5-chloro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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